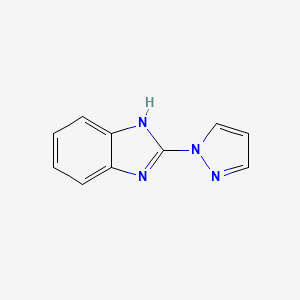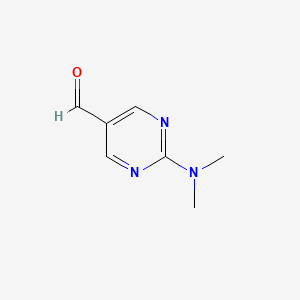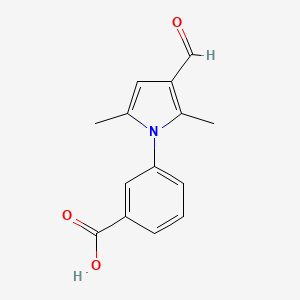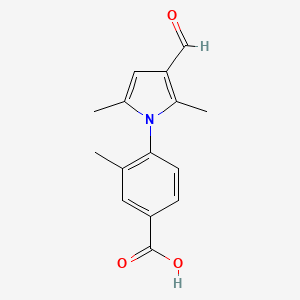
2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole
Descripción general
Descripción
The compound “2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole” is a chemical compound that falls under the category of laboratory chemicals . It is also known as “(1H-Pyrazol-1-yl)pyridine” and is used in various chemical reactions .
Molecular Structure Analysis
Pyrazoles, including “2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole”, are a class of five-membered heterocycles derived from the parent pyrazole, an aromatic azole with molecular formula C3H4N2 . They exhibit tautomerism, a phenomenon that may influence their reactivity and impact the synthetic strategies where pyrazoles take part .Chemical Reactions Analysis
Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems . The presence of the pyrazole moiety in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .Aplicaciones Científicas De Investigación
Application in Organometallic Chemistry
- Summary : The compound is used in the synthesis of NNN pincer palladium (II) complexes, which are important in organometallic chemistry .
- Methods : The ligands are prepared from commercially available 2-pyridinecarboxylic acid. The reaction of these ligands with PdCl2 in toluene in the presence of triethylamine yields the NNN pincer Pd (II) complexes .
- Results : The obtained palladium (II) catalysts showed efficient catalytic activity toward the Heck coupling of aryl bromides with styrenes. Under the condition of 5% catalyst loading, the expected various styrenes were obtained in moderate to high yields (up to 99% yield) .
Application in Organic Chemistry
- Summary : The compound is used in Rhodium (III)-catalyzed and solvent-controlled C–H bond functionalization .
- Methods : The compound is reacted with internal alkynes in a Rhodium (III)-catalyzed process .
- Results : This provides a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products in moderate to good yields .
Application in Anti-Microbial Research
- Summary : Halogenated derivatives of the compound were constructed and screened for anti-microbial potential .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The anti-microbial screening results show that inhibition zones were observed, indicating the compound’s potential anti-microbial activity .
Application in Eco-Friendly Methodologies
- Summary : The compound is used in the development of eco-friendly methodologies for the preparation of pyrazoles .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The development of these methodologies has led to the creation of a huge library of heterocyclic compounds that envelop promising agro-chemical, fluorescent, and biological potencies .
Application in Ligand-Free Systems
- Summary : The compound is used in the development of ligand-free systems .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The development of these systems has led to the creation of a huge library of heterocyclic compounds that envelop promising agro-chemical, fluorescent, and biological potencies .
Application in Ultrasound and Microwave-Assisted Reactions
- Summary : The compound is used in ultrasound and microwave-assisted reactions .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The use of these reactions has led to the creation of a huge library of heterocyclic compounds that envelop promising agro-chemical, fluorescent, and biological potencies .
Application in Spin-Crossover Studies
- Summary : The compound is used in the study of spin-crossover (SCO) active iron(II) complexes .
- Methods : The compound is used in the creation of supramolecular iron(II) complexes featuring anchoring groups for metallic electrodes .
- Results : Density functional theory (DFT) studies revealed stretching-induced spin-state switching in a molecular junction composed of the complex and gold electrodes .
Application in Switchable Single-Molecule Junctions
- Summary : The compound is used in the development of switchable single-molecule junctions .
- Methods : The compound is used in the creation of supramolecular iron(II) complexes featuring anchoring groups for metallic electrodes .
- Results : Single-molecule conductance traces revealed the unfavorable orientation of the complexes in the junctions to demonstrate the spin-state dependence of the conductance .
Application in Bi-stable Spin-Crossover
Safety And Hazards
The compound “2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
2-pyrazol-1-yl-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4/c1-2-5-9-8(4-1)12-10(13-9)14-7-3-6-11-14/h1-7H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMKRHMVAGXMKAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)N3C=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30348644 | |
| Record name | 2-(1H-Pyrazol-1-yl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30348644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole | |
CAS RN |
6488-88-6 | |
| Record name | 2-(1H-Pyrazol-1-yl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30348644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-Methyl-1-[2-(4-methyl-piperidin-1-yl)-2-oxo-ethyl]-1H-indole-3-carbaldehyde](/img/structure/B1298798.png)
![4-Oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid](/img/structure/B1298803.png)

![2-Amino-8-phenyl-7,9-dioxa-1-thia-3-aza-spiro[4.5]dec-2-en-4-one](/img/structure/B1298808.png)

![5-[(Diethylamino)methyl]-2-furoic acid](/img/structure/B1298813.png)